![molecular formula C19H22N2O5S B2946388 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide CAS No. 922133-47-9](/img/structure/B2946388.png)
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.45. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy for Cancer
Sulfonamide derivatives, such as those mentioned in studies by Pişkin, Canpolat, and Öztürk (2020), have been synthesized and characterized for their potential use in photodynamic therapy, a promising treatment for cancer. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photosensitizers in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibitors
Another application area for sulfonamide derivatives is as carbonic anhydrase inhibitors, which have therapeutic relevance in treating conditions such as glaucoma, epilepsy, and altitude sickness. A study by Sapegin et al. (2018) synthesized [1,4]oxazepine-based primary sulfonamides that exhibited strong inhibition of human carbonic anhydrases, demonstrating their potential in therapeutic applications (Sapegin et al., 2018).
Antimicrobial and Antifungal Agents
Sulfonamide derivatives have also been explored for their antimicrobial and antifungal activities. Alyar et al. (2018) synthesized Schiff bases from sulfamethoxazole/sulfisoxazole and salicylaldehydes, showing that their metal complexes exhibited significant antimicrobial activities against various pathogens and inhibited carbonic anhydrase enzymes, indicating their potential as antimicrobial and enzyme inhibitory agents (Alyar et al., 2018).
Antitumor Activities
Research into the antitumor properties of sulfonamide derivatives has led to the synthesis of compounds with promising anticancer activities. For example, compounds synthesized by Zareef et al. (2007) were screened in vitro for their anti-HIV and antifungal activities, showcasing the potential of sulfonamide derivatives in developing novel antitumor agents (Zareef et al., 2007).
Material Science Applications
Beyond biomedical applications, sulfonamide derivatives are also investigated in the field of material science. For instance, Moustafid et al. (1991) conducted electrosynthesis and characterized polymers derived from methoxy-ethoxybenzene sulfonamides, indicating their potential in creating new materials with unique electrical and optical properties (Moustafid et al., 1991).
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-4-25-14-6-8-15(9-7-14)27(23,24)21-13-5-10-17-16(11-13)20-18(22)19(2,3)12-26-17/h5-11,21H,4,12H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYIVQFXVGOVIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.